2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole
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Overview
Description
The compound belongs to a class of chemicals that combine various heterocyclic structures, including triazolopyrimidines and thiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The synthesis and study of such compounds are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of thiadiazolo and triazolopyrimidine derivatives can be achieved through consecutive reactions including ring closure, nitration, chlorination, amination, hydrogenation, and diazotization, as demonstrated by Suzuki et al. (1992) (Suzuki et al., 1992). Such methodologies could potentially be adapted for the synthesis of the specific compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one of interest is typically confirmed using techniques such as NMR, IR, and MS, as seen in the synthesis and structural elucidation of various derivatives by Cong et al. (2014) (Nguyen Tien Cong et al., 2014). These analytical methods are crucial for confirming the presence of specific functional groups and the overall molecular framework.
Scientific Research Applications
Synthesis of Antimicrobial and Antitumor Agents
Research efforts have led to the synthesis of novel thiazolopyrimidines and related compounds, aiming at exploring their antimicrobial and antitumor properties. For instance, a study by El-Bendary et al. (1998) focused on the synthesis of 5-methyl-3-phenyl thiazolo[5,4-e][1,2,4]triazolo[1,5-c] pyrimidin-2-thiones and related compounds, revealing some of these as promising antimicrobial and antitumor agents (El-Bendary, El-Sherbeny, & Badria, 1998).
Development of Diheterocyclic Compounds
Liu et al. (2008) described the syntheses of diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, showcasing the versatility of these compounds in generating triazoles, oxadiazoles, and thiadiazoles. These findings underscore the potential of such compounds in the synthesis of complex molecular structures (Liu, Chen, Chen, Tu, & Yang, 2008).
Applications in Heterocyclic Chemistry
The reactivity of compounds within this class is further demonstrated in the work of Toplak et al. (1999), which involved the use of Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of various heterocyclic systems. This study highlights the synthetic utility of these compounds in accessing a broad range of heterocyclic motifs (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial Activity of Novel Compounds
The design and synthesis of new compounds incorporating thiazole and pyrimidine moieties have shown significant antimicrobial activities. For example, Mabkhot et al. (2016) synthesized compounds incorporating a thiophene moiety that exhibited potent antimicrobial activity, surpassing that of standard drugs against specific fungal strains (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-8-4-12(21-15(18-8)16-7-17-21)23-11-5-20(6-11)14(22)13-9(2)19-10(3)24-13/h4,7,11H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJGVZIUNDIUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=C(S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole |
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